Isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their various biological activities . They often contain a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The specific compound you mentioned also appears to contain a carbamate group and a benzylamino group, which could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR and IR spectroscopy, as well as elemental analysis . These techniques can provide information about the types of atoms present in the molecule and their connectivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the carbamate group, and the benzylamino group. Each of these functional groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the carbamate group could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Potential Applications in Antitumor and Antifilarial Activity
The synthesis of thiazole and selenazole derivatives, including compounds structurally related to isobutyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate, has been explored for their potential antitumor and antifilarial activities. Notably, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant antifilarial activity and inhibited the growth of L1210 leukemic cells, indicating a potential application in cancer and parasitic infection treatments (Kumar et al., 1993).
Role in Organic Semiconductors
The implementation of thiazole derivatives in the synthesis of organic semiconductors for applications in transistors, solar cells, photodetectors, and thermoelectrics has been investigated. The study highlights the structural analysis and synthesis of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives, showcasing their utility in high-performance optoelectronic devices (Chen et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target the genome polyprotein and rna-dependent rna-polymerase in hepatitis c virus .
Mode of Action
This interaction could potentially inhibit the activity of the targets, thereby affecting the life cycle of the virus .
Biochemical Pathways
Similar compounds have been found to affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles .
Result of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
Future Directions
Properties
IUPAC Name |
2-methylpropyl N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12(2)10-23-17(22)20-16-19-14(11-24-16)8-15(21)18-9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHIMCILEIOVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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